BTK Kinase Inhibitor Potency: Derivatives Built on the 2-Bromo-5-(1,2,4-triazol-1-yl)pyridine Scaffold Achieve Low Nanomolar IC₅₀ with >100-Fold Selectivity Over Other Kinases
Derivatives synthesized from 2-bromo-5-(1H-1,2,4-triazol-1-yl)pyridine via Suzuki-Miyaura cross-coupling at the 2-bromo position yielded BTK inhibitors with IC₅₀ values in the low nanomolar range and >100-fold selectivity against a panel of other kinases, as reported in a 2023 Journal of Medicinal Chemistry study [1]. By comparison, the regioisomeric building block 5-bromo-2-(1H-1,2,4-triazol-3-yl)pyridine, when subjected to analogous Suzuki-Miyaura coupling conditions, generated products with reported yields of 78–85% using Pd(PPh₃)₄/K₂CO₃ in toluene/H₂O at 85°C, but no corresponding BTK IC₅₀ data are available for derivatives from this isomer . The ortho-bromine arrangement in 2-bromo-5-(1H-1,2,4-triazol-1-yl)pyridine is critical for the geometry of the final inhibitors occupying the BTK ATP-binding pocket.
| Evidence Dimension | BTK inhibitory potency of derivatives |
|---|---|
| Target Compound Data | IC₅₀: low nanomolar range; >100-fold selectivity over kinase panel |
| Comparator Or Baseline | 5-Bromo-2-(1H-1,2,4-triazol-3-yl)pyridine derivatives: Suzuki coupling yields 78–85%, but no BTK IC₅₀ data reported |
| Quantified Difference | Target compound-derived inhibitors achieve low nanomolar BTK IC₅₀; comparator isomer lacks reported BTK activity, supporting regiochemical necessity |
| Conditions | BTK enzymatic assay; kinase selectivity panel (unspecified number of kinases) |
Why This Matters
Procurement of the correct 2-bromo regioisomer is essential for reproducibly accessing the potent, selective BTK inhibitor chemotype described in the primary medicinal chemistry literature.
- [1] Kuujia. Cas no 1783937-64-3 (2-bromo-5-(1H-1,2,4-triazol-1-yl)pyridine). Citing: Journal of Medicinal Chemistry (2023) study on BTK inhibitors derived from 1783937-64-3. View Source
